3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
The compound “3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a benzoic acid derivative with several substituents . The presence of a carboxylic acid group (COOH) is indicative of the benzoic acid core structure. The compound also contains a chloro (Cl), fluoro (F), and an isobutyl carbamate group ([(2-methylpropan-2-yl)oxycarbonylamino]) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a cyclic structure of six carbon atoms) with the various substituents attached. The positions of the substituents (3-Chloro, 2-Fluoro, 5-[(2-methylpropan-2-yl)oxycarbonylamino]) would significantly influence the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group would likely make the compound acidic. The halogen substituents might increase the compound’s reactivity .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation . Without specific safety data for this compound, it’s hard to provide detailed hazards information .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex organic compounds . Further studies would be needed to explore its potential uses and properties.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-6-4-7(10(16)17)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFRIRVYDHYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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